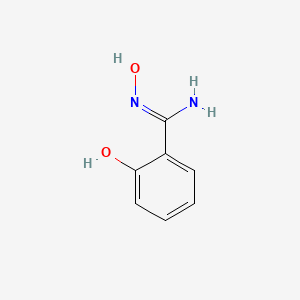

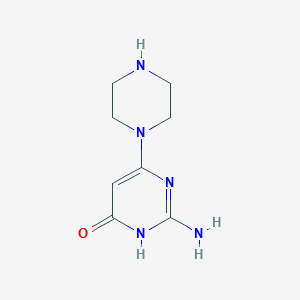

![molecular formula C11H9N5O B1384417 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1087784-31-3](/img/structure/B1384417.png)

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities12. However, specific information about this exact compound is not readily available in the literature.

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One common approach involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions3. However, the specific synthesis process for “1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused with a pyrimidine ring1. However, the specific molecular structure of "1-(2-aminophenyl)-1H

Applications De Recherche Scientifique

Synthesis Methods and Derivatives :

- Miyashita et al. (1990) discussed a facile preparation method for pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives, which are essential for further chemical investigations (Miyashita et al., 1990).

- Heravi et al. (2007) developed a catalytic method for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the utility of heteropolyacids as catalysts (Heravi et al., 2007).

Biological Activities and Applications :

- Harden et al. (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines with potential A1 adenosine receptor affinity, suggesting their relevance in pharmacological research (Harden et al., 1991).

- Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, expanding the chemical diversity and potential applications of these compounds (Rahmouni et al., 2014).

Agricultural Applications :

- Wang et al. (2004) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with potential fungicidal activities, demonstrating the compound's utility in agriculture (Wang et al., 2004).

- Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, indicating the compound's relevance in crop protection (Luo et al., 2017).

Pharmaceutical Research :

- El-Tombary (2013) conducted studies on the anti-inflammatory activities of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting potential therapeutic applications (El-Tombary, 2013).

- Rahmouni et al. (2014) evaluated the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidinone derivatives, highlighting their potential as anticancer agents (Rahmouni et al., 2014).

Antimicrobial Potential :

- Sureja et al. (2016) synthesized novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity, presenting a potential avenue for developing new antimicrobial agents (Sureja et al., 2016).

Propriétés

IUPAC Name |

1-(2-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKZRWNDZEFGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

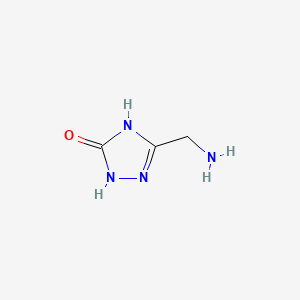

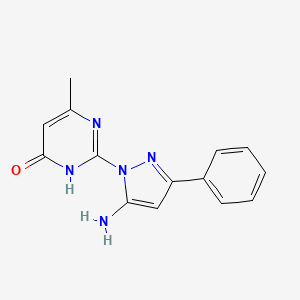

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

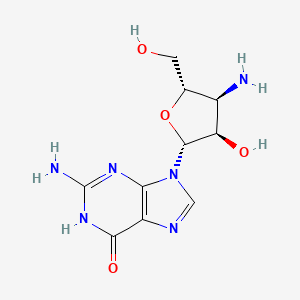

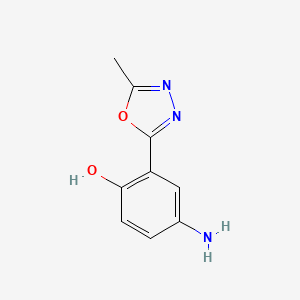

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

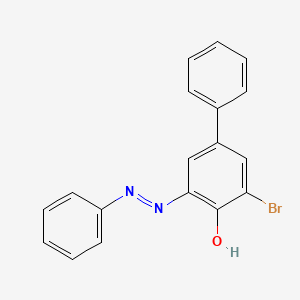

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

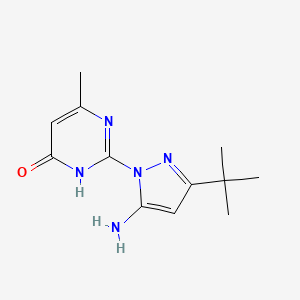

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)